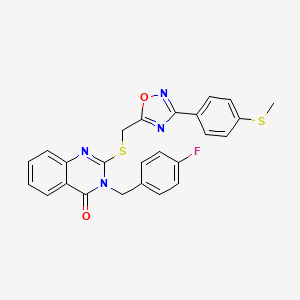

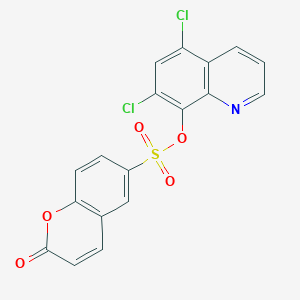

3-(4-氟苄基)-2-(((3-(4-(甲硫基)苯基)-1,2,4-恶二唑-5-基)甲基)硫代)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives has been explored in various studies. In one approach, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized through a sulfur arylation reaction . Another study reported the alkylation of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different alkylating agents, leading to various 2-alkylthio derivatives . These methods demonstrate the versatility of quinazolin-4(3H)-one chemistry in generating a diverse array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using Raman analysis and single-crystal X-ray diffraction. The compound crystallized in the monoclinic system with space group P21/c and exhibited anisotropic refinement for non-hydrogen atoms, with hydrogen atoms placed theoretically . This detailed structural analysis is crucial for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

The reactivity of quinazolin-4(3H)-one derivatives has been demonstrated through various chemical transformations. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with hydrazine hydrate led to the formation of hydrazide derivatives, which could be further converted into pyrazoles and pyrazolones . These reactions highlight the potential of quinazolin-4(3H)-one derivatives to undergo chemical modifications, enabling the synthesis of a wide range of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by their empirical formula, crystal system, space group, and unit cell parameters. For example, the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one has a monoclinic crystal system with specific unit cell parameters and a volume of 1524.42 A^3 . These properties are essential for the identification and characterization of the compounds and can influence their biological activity and stability.

Biological Activities and Case Studies

The synthesized quinazolin-4(3H)-one derivatives have been evaluated for their biological activities. The antibacterial evaluation of the 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one showed activity against some bacterial strains . Additionally, novel quinolone derivatives with an 1,3,4-oxadiazole ring were synthesized and tested as anti-HIV agents, with some compounds exhibiting good anti-HIV activity . These studies provide a foundation for further development and optimization of quinazolin-4(3H)-one derivatives as potential therapeutic agents.

科学研究应用

抗菌活性

喹唑啉酮衍生物,包括与指定化学物质在结构上相似的化合物,已因其抗菌特性而被广泛研究。例如,一系列含有 1,2,4-三唑硫醚部分的新型喹唑啉酮衍生物表现出显着的抗菌活性,一些化合物对某些细菌和真菌的抑制作用优于市售杀菌剂和杀真菌剂 (Yan 等人,2016)。此外,另一项研究合成了喹唑啉酮衍生物并筛选了它们的抗菌和抗真菌活性,结果表明在 4(3H) 喹唑啉酮的第二个位置添加苯乙烯部分增强了生物活性 (Gupta 等人,2008)。

镇痛和抗炎活性

已合成喹唑啉酮衍生物与 1,3,4-恶二唑,并评价了它们的镇痛和抗炎活性。研究表明,某些衍生物表现出有效的镇痛和抗炎作用,表明它们在开发用于疼痛和炎症管理的新型治疗剂中具有潜在应用 (Dewangan 等人,2016)。

抗组胺剂

喹唑啉酮化合物也因其 H1-抗组胺活性而受到研究。一项涉及合成新型喹唑啉酮衍生物作为 H1-抗组胺剂的研究表明,在动物模型中对组胺诱发的支气管痉挛有显着的保护作用,一些化合物与标准药物相比具有低镇静作用 (Alagarsamy 和 Parthiban,2013)。

抗癌活性

研究还探讨了喹唑啉酮衍生物的抗癌潜力。例如,一项研究评估了 3-(5-(芳基亚烷基)-2-(芳基)-4-氧代噻唑烷-3-基)-2-苯基喹唑啉-4(3H)-酮衍生物的抗菌和抗癌特性,确定了具有显着抗菌和抗癌效果的化合物 (Deep 等人,2013)。

抗艾滋病毒活性

已合成喹诺酮衍生物并带有 1,3,4-恶二唑环,并评估了其抗艾滋病毒活性。一些类似物在细胞培养中抑制了 HIV-1 复制,表明它们作为新型抗艾滋病毒剂的潜力 (Parizadeh 等人,2018)。

未来方向

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXKVEHNABOQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002225.png)

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)